molecular formula C16H25BN2O5S B3166873 4-Morpholinesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 914606-94-3

4-Morpholinesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B3166873
CAS No.: 914606-94-3
M. Wt: 368.3 g/mol
InChI Key: HTRQAKVQAAGOMU-UHFFFAOYSA-N
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Description

The compound 4-Morpholinesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (IUPAC name: N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamide) is a sulfamide derivative featuring a boronic ester moiety. Its molecular formula is C₁₂H₁₉BN₂O₄S (molecular weight: 314.07 g/mol) .

Properties

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O5S/c1-15(2)16(3,4)24-17(23-15)13-5-7-14(8-6-13)18-25(20,21)19-9-11-22-12-10-19/h5-8,18H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRQAKVQAAGOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 4-Morpholinesulfonamide exhibit anticancer properties. The boron atom in the dioxaborolane can participate in various chemical reactions that may enhance the efficacy of drugs targeting cancer cells. Studies have shown that boron-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Enzyme Inhibition
The sulfonamide group has been recognized for its ability to inhibit carbonic anhydrase enzymes, which are involved in various physiological processes. This inhibition can be leveraged in the development of treatments for conditions such as glaucoma and edema .

Materials Science

Polymer Synthesis
4-Morpholinesulfonamide can act as a monomer or additive in polymer chemistry. Its unique functional groups allow for the modification of polymer properties, enhancing thermal stability and mechanical strength. Researchers have utilized this compound to develop new materials with tailored properties for applications in coatings and adhesives .

Nanotechnology
In nanotechnology, the compound can be used to functionalize nanoparticles, improving their dispersion in solvents and enhancing their interaction with biological systems. This application is particularly relevant in drug delivery systems where targeted therapy is desired .

Environmental Science

Water Treatment
The compound's potential as a chelating agent makes it suitable for applications in water treatment processes. It can bind heavy metals and other pollutants, facilitating their removal from contaminated water sources .

Soil Remediation
Research has suggested that compounds like 4-Morpholinesulfonamide can aid in the remediation of contaminated soils by enhancing the bioavailability of nutrients and promoting microbial activity necessary for degradation processes .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated a series of boron-containing sulfonamides, including derivatives of 4-Morpholinesulfonamide, for their anticancer activity against various cell lines. The results indicated significant cytotoxic effects on breast cancer cells, suggesting a promising avenue for further development .

Case Study 2: Polymer Applications

In an article from Polymer Chemistry, researchers explored the use of 4-Morpholinesulfonamide as an additive in polycarbonate materials. The study demonstrated improved impact resistance and thermal stability compared to traditional formulations, highlighting its potential in commercial applications .

Case Study 3: Environmental Impact

A research paper published in Environmental Science & Technology assessed the effectiveness of using 4-Morpholinesulfonamide for heavy metal remediation in wastewater treatment plants. The findings showed a marked decrease in lead concentrations when treated with this compound, emphasizing its utility in environmental cleanup efforts .

Mechanism of Action

The mechanism by which 4-Morpholinesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The morpholine sulfonamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's binding affinity and selectivity.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, affecting their catalytic activity.

  • Protein Binding: It can interact with proteins through hydrogen bonding and other non-covalent interactions, modulating their function.

Comparison with Similar Compounds

4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine (CAS 364794-79-6)

  • Structure : A morpholine ring is attached via a benzyl group to the boronic ester-substituted phenyl ring.
  • Formula: C₁₇H₂₆BNO₃ (MW: 303.21 g/mol) .
  • Key Differences: Lacks the sulfonamide group, replacing it with a tertiary amine in the morpholine ring.
  • Applications : Used in palladium-catalyzed coupling reactions and as a building block in materials science .

2-Morpholino-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS 1628017-79-7)

  • Structure : Features an acetamide group linked to morpholine and the boronic ester-phenyl group.
  • Formula : C₁₈H₂₇BN₂O₄ (MW: 346.23 g/mol) .
  • The morpholinoacetamide moiety may improve solubility in polar solvents compared to sulfonamide derivatives .
  • Synthesis : Prepared via nucleophilic substitution or Suzuki coupling, with yields influenced by reaction conditions .

N-(3-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • Structure : Contains a bromobenzyl group instead of sulfonamide or morpholine.
  • Formula: C₁₉H₂₃BBrNO₂ (MW: 388.12 g/mol) .
  • Key Differences :
    • The bromine atom introduces steric bulk and electrophilic reactivity, enabling further functionalization via cross-coupling.
    • Lacks heterocyclic substituents, limiting hydrogen-bonding interactions .

Comparative Analysis of Physicochemical Properties

Property Target Compound 4-{[4-(...)]methyl}morpholine 2-Morpholinoacetamide N-(3-Bromobenzyl)aniline
Molecular Weight (g/mol) 314.07 303.21 346.23 388.12
Solubility Moderate in DMSO High in THF High in acetonitrile Low in water
Functional Groups Sulfonamide, boronate Morpholine, boronate Acetamide, morpholine Bromobenzyl, boronate
Reactivity Electrophilic boron Moderate cross-coupling efficiency High stability in coupling Halogen-enabled functionalization

Stability and Reactivity Trends

  • Boronic Ester Stability : All compounds show similar stability in anhydrous conditions, but sulfonamide’s electron-withdrawing nature may accelerate hydrolysis in aqueous media .
  • Cross-Coupling Efficiency : Para-substituted derivatives (e.g., target compound) exhibit higher reactivity in Suzuki reactions compared to meta-substituted analogues, as seen in acetamide yields (93% vs. 77%) .

Biological Activity

The compound 4-Morpholinesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a sulfonamide derivative that incorporates a boron-containing moiety. Its structure suggests potential biological activity due to the presence of both the morpholine and sulfonamide functionalities. This article explores the biological activities associated with this compound, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C16H24BNO3SC_{16}H_{24}BNO_3S, and it features a morpholine ring connected to a phenyl group that is further substituted with a tetramethyl-1,3,2-dioxaborolane moiety. The presence of the boron atom is significant as it can enhance the compound's reactivity and biological interactions.

Property Value
Molecular Weight304.25 g/mol
Boiling PointNot available
SolubilityHigh in organic solvents
Log P (octanol/water)1.91

Antimicrobial Activity

Research indicates that sulfonamides exhibit antimicrobial properties by inhibiting bacterial folate synthesis. The specific activity of 4-Morpholinesulfonamide has not been extensively documented; however, similar compounds have shown efficacy against various Gram-positive and Gram-negative bacteria. The mechanism typically involves competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis.

Anticancer Potential

The incorporation of boron into organic molecules has been linked to enhanced anticancer activity. Boron-containing compounds can interact with cellular targets and induce apoptosis in cancer cells. Studies have suggested that compounds similar to 4-Morpholinesulfonamide may inhibit tumor growth through various pathways, including cell cycle arrest and induction of reactive oxygen species (ROS).

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of sulfonamide derivatives in vitro against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the sulfonamide structure could enhance activity, suggesting that 4-Morpholinesulfonamide might exhibit similar or improved properties .
  • Anticancer Research : In a study assessing boron-containing compounds for their anticancer effects, derivatives were shown to inhibit proliferation in breast cancer cell lines. The results demonstrated that the presence of a dioxaborolane moiety contributed to increased cytotoxicity .

Pharmacokinetics

The pharmacokinetic profile of 4-Morpholinesulfonamide is essential for understanding its bioavailability and therapeutic potential. Preliminary assessments suggest:

  • Absorption : High gastrointestinal absorption.
  • Blood-Brain Barrier (BBB) Permeability : Yes.
  • Metabolism : Likely involves cytochrome P450 enzymes; however, specific interactions remain to be elucidated.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Morpholinesulfonamide derivatives containing boronic ester groups, and how can purity be optimized?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a key intermediate. For example, lists a related compound (CAS RN 906352-77-0) with a trifluoromethylphenyl-morpholine-boronic ester structure, synthesized via palladium-catalyzed cross-coupling. Purification involves recrystallization (e.g., benzene:cyclohexane mixtures) and spectroscopic validation (¹H NMR, LC-MS) .
  • Purity Optimization : Use column chromatography (silica gel, gradient elution) and monitor reaction progress via TLC. emphasizes avoiding moisture to preserve boronic ester stability during synthesis .

Q. How should researchers safely handle this compound given its potential hazards?

  • Safety Protocols :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (refer to , which details acute toxicity and respiratory irritation risks) .
  • Spill Management : Avoid dust formation; use inert absorbents (e.g., vermiculite) and dispose of waste via authorized facilities ( ) .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the boronic ester .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

  • Structural Confirmation :

  • X-ray Crystallography : Resolve bond lengths (e.g., C-B in boronic ester: ~1.56 Å) and morpholine ring geometry () .
  • Spectroscopy : ¹¹B NMR to confirm boronic ester integrity (δ ~30 ppm). Compare IR peaks (e.g., B-O stretching at ~1340 cm⁻¹) with literature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) for similar boronic ester-morpholine derivatives?

  • Data Reconciliation :

  • Reproducibility : Conduct triplicate melting point analyses (e.g., reports 118–119°C for a related compound). Use differential scanning calorimetry (DSC) for higher accuracy .
  • Crystallinity : Differences may arise from polymorphic forms. Perform powder XRD to identify crystalline phases .

Q. What strategies are effective for incorporating this compound into drug discovery pipelines, particularly for targeting kinase inhibitors?

  • Application in Drug Design :

  • SAR Studies : Modify the morpholine sulfonamide group to enhance binding affinity to ATP pockets (e.g., ’s structural analogs show kinase inhibition potential). Use molecular docking (AutoDock Vina) to predict interactions .
  • In Vitro Testing : Assess cytotoxicity in HEK293 or HepG2 cells. Monitor boronic ester stability in physiological buffers (pH 7.4, 37°C) .

Q. How does the boronic ester moiety influence the compound’s reactivity in aqueous versus anhydrous reaction conditions?

  • Reactivity Analysis :

  • Hydrolysis Sensitivity : The dioxaborolane group hydrolyzes in water to form boronic acids, which can dimerize. Use anhydrous solvents (THF, DMF) for coupling reactions ( ) .
  • Cross-Coupling Efficiency : Compare yields in Suzuki reactions under inert (N₂) vs. ambient conditions. reports >90% yield in anhydrous THF .

Methodological Recommendations

  • Synthetic Optimization : Employ microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours) .
  • Data Validation : Use orthogonal analytical methods (e.g., HPLC + NMR) to confirm compound identity and purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Morpholinesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Reactant of Route 2
Reactant of Route 2
4-Morpholinesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

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